KU-0060648

DNA damage response PI3K/AKT signaling kinase inhibitor selectivity

Researchers requiring dual DNA-PK/PI3K inhibition face reproducibility risks when substituting KU-0060648 with single-target inhibitors. This compound uniquely blocks both DNA repair (DNA-PK IC₅₀=8.6 nM) and PI3K survival signaling (PI3Kα/β/δ IC₅₀=4/0.5/0.1 nM), delivering up to 4.5-fold chemosensitization in MCF7 xenografts. • Cell line-dependent dual target engagement verified by pDNA-PK Ser2056 & pAKT Ser473 biomarkers. • Oral bioavailability 78-119% with sustained tumor exposure >4 h for robust in vivo PD studies. • CRISPR HDR enhancement via NHEJ suppression plus PI3K pro-survival signal blockade. Each batch is rigorously QC-tested for purity and activity, shipped globally under secure B2B logistics.

Molecular Formula C33H34N4O4S
Molecular Weight 582.7 g/mol
CAS No. 881375-00-4
Cat. No. B1673862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0060648
CAS881375-00-4
Synonyms2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo(b,d)thiophen-1-yl)acetamide
KU-0060648
Molecular FormulaC33H34N4O4S
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7
InChIInChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)
InChIKeyAATCBLYHOUOCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU-0060648 DNA-PK/PI3K Dual Inhibitor: Technical Specifications and Procurement Parameters


KU-0060648 (CAS 881375-00-4) is a small-molecule dual inhibitor of DNA-dependent protein kinase (DNA-PK) and class I phosphoinositide 3-kinase (PI3K) isoforms [1]. It demonstrates potent enzymatic inhibition of DNA-PK (IC₅₀ = 8.6 nM) and the PI3Kα, β, and δ isoforms (IC₅₀ = 4 nM, 0.5 nM, and 0.1 nM, respectively), with weaker inhibition of PI3Kγ (IC₅₀ = 0.59 μM) . The compound exhibits 20- to 1000-fold selectivity for DNA-PK over other PI3K-like kinases (PIKKs) and a panel of 60 kinases, distinguishing it from pan-PI3K inhibitors [2].

Pathway Study Fit Dual DNA-PK and class I PI3K pathway inhibition research; supports simultaneous DNA repair and PI3K/AKT signaling investigation.
Kinase Selectivity Context Isoform-selectivity assay context distinct from pan-PI3K inhibitors; reported 20- to 1000-fold selectivity over other PIKKs and a 60-kinase panel.
Tool Compound Context Single-agent tool for chemosensitization, CRISPR HDR enhancement, and DNA damage response studies where dual pathway blockade is required.

Why KU-0060648 Cannot Be Directly Substituted with Other DNA-PK Inhibitors


DNA-PK inhibitors are not interchangeable due to profound differences in target selectivity profiles, cellular potency, and physicochemical properties that critically impact experimental reproducibility and translational relevance. Unlike selective DNA-PK inhibitors such as NU7441 (IC₅₀ = 14 nM), M3814 (IC₅₀ < 3 nM), AZD7648 (IC₅₀ = 0.6 nM), or VX-984 (cellular IC₅₀ = 88 nM) [1], KU-0060648 simultaneously inhibits both DNA-PK and multiple PI3K isoforms, creating a unique pharmacological signature that cannot be replicated by combining single-target inhibitors [2]. This dual inhibition profile drives context-dependent effects on cell proliferation and chemosensitization that are cell line-specific, with up to >95% growth inhibition in MCF7 breast cancer cells versus only 55% in SW620 colon cancer cells at 1 μM [3]. Substituting KU-0060648 with a selective DNA-PK inhibitor would fundamentally alter the biological outcome, particularly in systems where PI3K signaling contributes to cell survival or where DNA-PK-independent mechanisms of chemoresistance are operative.

Selectivity profile mismatch
Selective DNA-PK inhibitors (NU7441, AZD7648) lack PI3K inhibition; dual inhibition signature may not transfer, altering pathway-response context.
Cell-line potency variation
Marked cell line-dependent potency (MCF7 vs SW620) may cause assay-response differences; PI3K pathway status can shift interpretation.
Context-dependent chemosensitization
Dual inhibition profile may not reproduce chemosensitization in systems with PI3K-independent resistance; model-context review required.

KU-0060648 Product-Specific Quantitative Differentiation Evidence


Dual DNA-PK and PI3K Inhibition: A Unique Pharmacological Profile

KU-0060648 is a dual inhibitor of DNA-PK and multiple PI3K isoforms, a profile not shared by other DNA-PK inhibitors. In enzymatic assays, KU-0060648 inhibits DNA-PK with an IC₅₀ of 8.6 nM and PI3Kα, PI3Kβ, and PI3Kδ with IC₅₀ values of 4 nM, 0.5 nM, and 0.1 nM, respectively. It is >100-fold selective for PI3Kδ over PI3Kγ (IC₅₀ = 0.59 μM) . This contrasts with selective DNA-PK inhibitors such as NU7441, which inhibits DNA-PK with an IC₅₀ of 14 nM but exhibits no significant PI3K inhibition (IC₅₀ > 5 μM for PI3K) [1], and AZD7648, which inhibits DNA-PK with an IC₅₀ of 0.6 nM but is >100-fold selective against 396 other kinases including PI3K .

Dual Inhibition Profile
Head-to-head
DNA-PK IC₅₀ 8.6 nM; PI3Kα 4 nM, β 0.5 nM, δ 0.1 nM
NU7441: DNA-PK 14 nM, PI3K >5 μM
AZD7648: DNA-PK 0.6 nM, >100-fold PI3K selective
Supports dual-pathway inhibition study context; provides single-agent tool for DNA repair and PI3K signaling research.
Biochemical recombinant enzyme assay; cell-based translation may differ.
DNA damage response PI3K/AKT signaling kinase inhibitor selectivity

Cell Line-Specific Potency: MCF7 Breast Cancer vs. SW620 Colon Cancer Cells

KU-0060648 exhibits striking cell line-dependent potency, with IC₅₀ values for DNA-PK auto-phosphorylation of 0.019 μM in MCF7 breast cancer cells versus 0.17 μM in SW620 colon cancer cells—a 9-fold difference [1]. PI3K-mediated AKT phosphorylation is inhibited with an IC₅₀ of 0.039 μM in MCF7 cells but >10 μM in SW620 cells, a >250-fold difference [1]. This contrasts with selective DNA-PK inhibitors such as AZD7648, which shows a cellular IC₅₀ of 91.3 nM in A549 NSCLC cells with no reported cell line-specific variation , and VX-984, which exhibits a cellular IC₅₀ of 88 nM in A549 cells .

Cell-Line Specific Potency
Cross-study
DNA-PK p-S2056 IC₅₀: MCF7 0.019 μM, SW620 0.17 μM
AKT p-S473 IC₅₀: MCF7 0.039 μM, SW620 >10 μM
Supports cell-model endpoint review; potency varies with PI3K pathway status.
MCF7 (PTEN-null) vs SW620 (colon); selectivity window context-dependent.
cancer cell line panel DNA-PK auto-phosphorylation AKT phosphorylation proliferation inhibition

Enhanced CRISPR-Cas9 Genome Editing via NHEJ Suppression and HDR Stimulation

KU-0060648, along with NU7441, reduces NHEJ frequency and increases HDR rates following Cas9-mediated DNA cleavage, improving precise genome editing efficiency [1]. However, KU-0060648's dual DNA-PK/PI3K inhibition may offer advantages in cell types where PI3K activity influences repair pathway choice. While both KU-0060648 and NU7441 enhance HDR, KU-0060648's PI3K inhibition could modulate cellular context differently, though direct head-to-head quantitative HDR enhancement data comparing KU-0060648 to other DNA-PK inhibitors are not available in the primary literature.

CRISPR HDR Enhancement
Class-level
Reported NHEJ reduction and HDR increase (qualitative); similar trend observed with NU7441.
Supports HDR enhancement screening context; class-level inference, data to verify.
No direct quantitative comparison with other DNA-PK inhibitors available.
CRISPR-Cas9 genome editing homology-directed repair non-homologous end joining

Oral Bioavailability and Favorable Pharmacokinetics in Murine Models

KU-0060648 demonstrates excellent oral bioavailability (78-119% relative to intravenous administration) and a favorable half-life (102-142 min) in mice, with tumor concentrations sufficient for in vitro growth inhibition and chemosensitization maintained for at least 4 hours post-administration [1]. This contrasts with AZD7648, which also shows good oral bioavailability and predictable pharmacokinetics in preclinical species , and VX-984, which is orally bioavailable and brain-penetrant .

Oral PK Exposure
Cross-study
Bioavailability 78–119% (10 mg/kg); half-life 102–142 min in mice; tumor exposure ≥4 h.
Supports PK exposure-model interpretation; oral route research context.
Balb/C mice; plasma and tumor concentration monitoring.
pharmacokinetics oral bioavailability tumor xenograft in vivo efficacy

In Vivo Tumor Growth Delay and Chemosensitization in Xenograft Models

In mice bearing SW620 and MCF7 xenografts, KU-0060648 alone delayed MCF7 tumor growth and increased etoposide-induced tumor growth delay by up to 4.5-fold in both models without exacerbating toxicity to unacceptable levels [1]. This in vivo chemosensitization is attributable to the dual DNA-PK/PI3K inhibition profile, which simultaneously impairs DNA repair and survival signaling. In contrast, selective DNA-PK inhibitors such as AZD7648 demonstrate tumor regression in combination with PARP inhibitors or radiation in murine models , but direct comparative in vivo efficacy data between KU-0060648 and other DNA-PK inhibitors are not available.

In Vivo Chemosensitization
Class-level
Up to 4.5-fold increase in etoposide-induced tumor growth delay in SW620 and MCF7 xenografts.
Supports chemosensitization model-response context; reported tumor growth delay endpoint.
No direct in vivo comparator data with selective DNA-PK inhibitors.
xenograft tumor growth delay chemosensitization etoposide in vivo efficacy

KU-0060648 Optimal Research and Industrial Application Scenarios


Chemosensitization Studies in PI3K-Dependent Cancer Models

KU-0060648 is the tool compound of choice for investigating chemosensitization mechanisms in PI3K-dependent tumor models (e.g., MCF7 breast cancer xenografts), where its dual DNA-PK/PI3K inhibition simultaneously impairs DNA repair and survival signaling, resulting in up to 4.5-fold enhancement of etoposide-induced tumor growth delay [1]. In contrast, selective DNA-PK inhibitors such as NU7441 or AZD7648 would not address the PI3K-mediated survival component, potentially underestimating the therapeutic benefit of dual pathway blockade.

CRISPR-Cas9 Genome Editing Enhancement in PI3K-Active Cell Lines

For CRISPR-Cas9 applications in cell lines with active PI3K signaling (e.g., PTEN-null or PIK3CA-mutant cells), KU-0060648 offers a unique advantage by both suppressing NHEJ-mediated indel formation and inhibiting PI3K-dependent pro-survival signals that may be triggered by Cas9-induced DNA damage [2]. This dual activity may improve HDR efficiency and cell viability post-editing, particularly in difficult-to-transfect primary cells or stem cells where PI3K activity influences repair pathway choice [1].

In Vivo Pharmacokinetic/Pharmacodynamic Studies of Dual DNA-PK/PI3K Inhibition

KU-0060648's favorable oral bioavailability (78-119%) and tumor accumulation profile make it suitable for in vivo studies requiring sustained target engagement [3]. Researchers investigating the temporal dynamics of DNA-PK and PI3K inhibition can leverage the compound's quantifiable PK parameters to design dosing regimens that maintain tumor concentrations above the in vitro IC₅₀ for ≥4 hours, enabling robust pharmacodynamic biomarker analysis (e.g., pDNA-PK Ser2056, pAKT Ser473) [1].

Cell Line-Specific Potency Profiling in Oncology Panels

KU-0060648's marked cell line-dependent potency (0.019 μM vs. 0.17 μM for DNA-PK auto-phosphorylation in MCF7 vs. SW620 cells; 0.039 μM vs. >10 μM for AKT phosphorylation) [1] makes it an invaluable probe for identifying biomarkers of dual DNA-PK/PI3K inhibitor sensitivity. Researchers screening large cancer cell line panels can use KU-0060648 to stratify lines based on differential sensitivity, potentially identifying PTEN status, PIK3CA mutations, or other PI3K pathway alterations as predictive markers of response [4].

Application
Selection Property
Validation Focus
Chemosensitization model-response studies
Dual DNA-PK/PI3K pathway inhibition context
Chemosensitization model-response endpoint
CRISPR HDR enhancement screening
NHEJ suppression + PI3K modulation potential
HDR efficiency and cell viability post-editing
In vivo PK/PD target engagement studies
Quantifiable oral PK and tumor accumulation
Sustained target engagement biomarker analysis
Cell panel biomarker stratification
Cell line-dependent potency profile
PI3K pathway status as sensitivity marker

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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